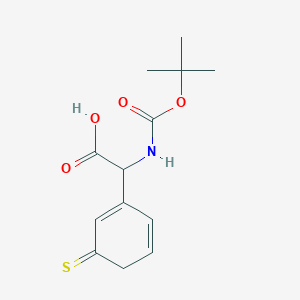

2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-sulfanylidenecyclohexa-1,5-dien-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-10(11(15)16)8-5-4-6-9(19)7-8/h4-5,7,10H,6H2,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPBXLGFYPFXCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=S)CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Boc Amino 2 3 Thiophenyl Acetic Acid

Retrosynthetic Strategies for the Thiophene-Amino Acid Scaffold

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For the 2-(Boc-amino)-2-(3-thiophenyl)acetic acid scaffold, the analysis begins by identifying the key functional groups and bonds that can be strategically disconnected.

The most apparent disconnection involves the tert-butoxycarbonyl (Boc) protecting group on the amine. This is a standard functional group interconversion (FGI) step, which simplifies the target to the core α-amino acid, 2-amino-2-(3-thiophenyl)acetic acid. numberanalytics.com The Boc group is a common choice for protecting amines due to its stability under many reaction conditions and its facile removal under mild acidic conditions. peptide.com

The next logical disconnection targets the C-N bond of the α-amino group. researchgate.net This leads to two primary synthetic pathways, depending on the synthon chosen for the amine group:

Reductive Amination Pathway : This route disconnects the C-N bond to reveal an α-keto acid, namely 2-oxo-2-(3-thiophenyl)acetic acid (or 3-thienylglyoxylic acid), and an ammonia (B1221849) source.

Nucleophilic Substitution Pathway : This approach considers an SN2 reaction, disconnecting the C-N bond to an α-haloacetic acid derivative, such as 2-bromo-2-(3-thiophenyl)acetic acid, and an amine nucleophile like ammonia or, more commonly, an azide (B81097) anion which is later reduced. nih.gov

A further disconnection could break the bond between the thiophene (B33073) ring and the α-carbon of the acetic acid side chain. However, for this specific target, syntheses that build the side chain onto a pre-existing 3-substituted thiophene ring are generally more practical and common.

Direct Synthesis Approaches for Alpha-Substituted Thiophene Acetic Acids

Direct synthesis involves the forward execution of the strategies identified during retrosynthetic analysis. These methods focus on constructing the target molecule from simple precursors.

Variations of the Gewald Reaction for 2-Aminothiophenes

The Gewald reaction is a powerful, multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene ring in a single pot. wikipedia.org It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene (B1212753) nitrile), elemental sulfur, and a base. wikipedia.org While this reaction produces 2-aminothiophenes, which are isomers of the desired 3-substituted thiophene scaffold, understanding its mechanism is fundamental in thiophene chemistry. The reaction is renowned for its operational simplicity and the ready availability of starting materials. arkat-usa.orgresearchgate.netresearchgate.net

The first step of the Gewald reaction is a Knoevenagel condensation. wikipedia.org This is a nucleophilic addition of a carbanion from an active methylene compound (like a cyanoacetate) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to form an α,β-unsaturated product. wikipedia.org In the context of the Gewald reaction, an α-cyanoester or malononitrile (B47326) reacts with a ketone or aldehyde, catalyzed by a weak base such as an amine (e.g., triethylamine (B128534), piperidine, or morpholine). arkat-usa.orgwikipedia.org This condensation yields a stable α,β-unsaturated nitrile intermediate, which is the substrate for the subsequent sulfur addition. wikipedia.orgacs.org The reaction is highly efficient and can be performed under mild conditions. researchgate.net

Following the Knoevenagel condensation, the incorporation of sulfur is the next critical phase. chemrxiv.org The α,β-unsaturated nitrile intermediate is thiolated at the methylene position. Computational studies using Density Functional Theory (DFT) have shown that this process is initiated by the opening of the elemental sulfur ring (typically S8) by a nucleophile, leading to the formation of polysulfide intermediates. chemrxiv.orgacs.org The reaction proceeds through the addition of a sulfur atom to the enolate of the nitrile intermediate, followed by a nucleophilic attack of the resulting mercaptide onto the cyano group to form the thiophene ring. The final step is a base-catalyzed tautomerization that results in the aromatic 2-aminothiophene product. The cyclization of the monosulfide with subsequent aromatization is the primary thermodynamic driving force for the entire reaction sequence. acs.org

Table 1: Selected Conditions for the Gewald Reaction

| Carbonyl Compound | Active Methylene Compound | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 81 | arkat-usa.org |

| Cyclopentanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 50 | 75 | arkat-usa.org |

| Acetone | Malononitrile | Diethylamine | Methanol | Reflux | 65 | arkat-usa.org |

| Crude 1,4-dithian-2,5-diol | Cyanoacetone | Triethylamine | DMF | 60 | - | mdpi.com |

Alkylation and Reductive Amination Routes

More direct pathways to this compound involve building the amino acid functionality onto a pre-formed thiophene ring. Reductive amination and nucleophilic substitution are two of the most effective methods for this purpose.

Reductive amination, also known as reductive alkylation, is a versatile method for synthesizing amines. wikipedia.org It typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of α-amino acids, this can involve the reaction of an α-keto acid with ammonia, followed by reduction. wikipedia.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comorganic-chemistry.org

A classic and robust method for α-amino acid synthesis involves the nucleophilic substitution of an α-halo acid. nih.gov This strategy can be directly applied to the synthesis of 2-amino-2-(3-thiophenyl)acetic acid. The synthesis would commence with 3-thiopheneacetic acid, which would be halogenated at the alpha position, for instance, using N-bromosuccinimide (NBS) or bromine under appropriate conditions to yield 2-bromo-2-(3-thiophenyl)acetic acid.

The subsequent step is the displacement of the bromide with an amine surrogate. A common and effective approach uses sodium azide (NaN₃) to form an α-azido acid. The azide group is then reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this reduction, often using a palladium on carbon (Pd/C) or palladium/barium sulfate (B86663) catalyst. prepchem.com The resulting 2-amino-2-(3-thiophenyl)acetic acid can then be protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to yield the final target molecule. mdpi.com

Table 2: Common Reagents for Reductive Amination and Related Transformations

| Transformation | Substrate Type | Reagent | Key Features | Reference(s) |

| Reductive Amination | Aldehydes, Ketones | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over carbonyls; toxic cyanide byproduct. | masterorganicchemistry.com |

| Reductive Amination | Aldehydes, Ketones | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and safer alternative to NaBH₃CN. | masterorganicchemistry.comorganic-chemistry.org |

| Reductive Amination | Carbonyls | Ammonia borane (B79455) / Trimethyl borate | Solvent-free conditions, good yields. | organic-chemistry.org |

| Azide Reduction | α-Azido Acid | H₂ / Palladium on Barium Sulfate | Catalytic hydrogenation for clean conversion to amine. | prepchem.com |

| Boc Protection | α-Amino Acid | Di-tert-butyl dicarbonate (Boc₂O) | Standard, efficient protection of the amino group. | mdpi.com |

Strategic Application of Amino-Protecting Groups

Boc-Protection Strategies via Anhydride (B1165640) and Active Esters

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under various conditions and its ease of removal. jk-sci.com The most prevalent method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). masterorganicchemistry.comorganic-chemistry.orghighfine.com This reaction is typically performed under basic conditions and can be carried out in a range of solvents, including water, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). fishersci.co.uksigmaaldrich.com

The choice of base and solvent can be tailored to the substrate. For many amines, bases like sodium hydroxide (B78521) or triethylamine (TEA) are sufficient. highfine.comfishersci.co.uk However, for amines with low nucleophilicity, such as aromatic amines, or for sterically hindered substrates, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be required to facilitate the reaction. highfine.com While Boc anhydride is the most widely used reagent, active esters of Boc can also be employed for the protection of amino groups. organic-chemistry.org

Orthogonal Protection Strategies in Multi-Step Synthesis

In the synthesis of complex molecules with multiple functional groups, an orthogonal protection strategy is essential. bham.ac.uk This strategy involves using two or more protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and modification of one part of the molecule without affecting the others. organic-chemistry.orgfiveable.menumberanalytics.com

The Boc group is a key component of many orthogonal schemes because it is labile under acidic conditions. total-synthesis.com This property makes it orthogonal to groups that are removed under different conditions, such as:

Fmoc (9-fluorenylmethoxycarbonyl): This group is base-labile and is typically removed with piperidine. The Boc/Fmoc pair is a cornerstone of modern solid-phase peptide synthesis (SPPS). organic-chemistry.orgtotal-synthesis.combiosynth.com

Cbz (or Z, benzyloxycarbonyl): This group is removed by catalytic hydrogenation (e.g., H₂/Pd-C). masterorganicchemistry.comtotal-synthesis.com

Alloc (allyloxycarbonyl): This group is cleaved using palladium catalysis. total-synthesis.com

This orthogonality provides precise control over the synthetic sequence, which is critical for building complex structures like peptides, PNA, and other natural products. fiveable.meresearchgate.netacs.org The ability to independently remove protecting groups is paramount to the efficiency and success of these synthetic endeavors. fiveable.me

Acid-Labile Deprotection of Boc Groups

The removal of the Boc protecting group is typically achieved under acidic conditions. organic-chemistry.org This acid sensitivity is a defining characteristic of the Boc group and a key reason for its widespread use in orthogonal strategies. organic-chemistry.orgnih.gov

The deprotection mechanism is initiated by the protonation of the carbamate (B1207046) oxygen by a strong acid. masterorganicchemistry.comtotal-synthesis.comcommonorganicchemistry.com This is followed by the fragmentation of the protonated intermediate, which leads to the formation of a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the release of the free amine. total-synthesis.comcommonorganicchemistry.com The tert-butyl cation can then be quenched, deprotonate to form isobutylene (B52900) gas, or potentially cause side reactions by alkylating nucleophilic residues. total-synthesis.comcommonorganicchemistry.com To prevent these unwanted side reactions, "scavenger" reagents like anisole (B1667542) or thiophenol are often added to the reaction mixture to trap the tert-butyl cation. organic-chemistry.orgtotal-synthesis.com

A variety of acidic reagents can be used for Boc deprotection, with the choice depending on the sensitivity of other functional groups in the molecule.

Catalytic Synthesis and Process Intensification

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Process intensification aims to develop safer, cleaner, and more energy-efficient manufacturing processes, often through the use of advanced catalytic systems. unito.it

Transition Metal-Catalyzed Transformations for Thiophene Derivatives

The synthesis and functionalization of the thiophene ring are critical for preparing this compound. Transition-metal catalysis provides powerful tools for these transformations. acs.org Palladium and nickel catalysts are particularly prominent in the chemistry of thiophene derivatives. mdpi.comrsc.org

Key catalytic strategies include:

Cross-Coupling Reactions: These reactions form new carbon-carbon or carbon-heteroatom bonds. Common examples include the Suzuki, Heck, and Sonogashira couplings, which can be used to attach various substituents to the thiophene ring. rsc.orgacs.orgresearchgate.net

C-H Activation/Functionalization: This modern approach allows for the direct formation of new bonds at a C-H site on the thiophene ring, avoiding the need for pre-functionalized starting materials. mdpi.comacs.orgyoutube.com Palladium-catalyzed direct arylation is a well-established method for functionalizing thiophenes. mdpi.comrsc.org These reactions offer high atom economy and can simplify synthetic routes significantly. bohrium.com

These catalytic methods are essential for creating a diverse range of substituted thiophenes, which are important building blocks in materials science and medicinal chemistry. mdpi.combohrium.com

Multicomponent Reaction (MCR) Strategies for Analogous Structures

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent a highly efficient and atom-economical approach to complex molecules. nih.govmdpi.com These reactions are characterized by their high bond-forming index and convergence, incorporating most of the atoms from the reactants into the final product. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively detailed, the principles of MCRs are widely applied to create structurally analogous α-amino acids and heterocyclic systems.

Strategies such as the Ugi and Passerini reactions are foundational in the synthesis of α-acylamino carboxamides and related structures. nih.gov The Ugi four-component reaction (U-4CR), for instance, combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to yield an α-acylamino amide. By selecting appropriate starting materials, such as a thiophene-derived aldehyde, it is possible to generate scaffolds bearing the key structural motifs of the target molecule.

Another relevant MCR is the Biginelli reaction, which traditionally yields dihydropyrimidinones but has been adapted for a wide range of heterocyclic compounds. nih.gov By modifying the reaction components, such as using aminoazoles, aldehydes, and β-ketoesters, chemists can synthesize diverse structures like thiazolopyrimidines and imidazo[2,1-c] mdpi.comacs.orgyoutube.comtriazoles. mdpi.comnih.gov The conditions for these reactions can often be tuned to achieve regioselectivity, as demonstrated in the synthesis of 2-amino mdpi.comacs.orgyoutube.comtriazolo[1,5-a]pyrimidines. rsc.org The adaptability of MCRs makes them a powerful tool for generating libraries of compounds with variations on the thiophenyl-glycine core.

The table below illustrates common MCRs and their potential application in synthesizing analogs of this compound.

| Multicomponent Reaction | Core Reactants | Typical Product | Relevance to Analogous Structures |

| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | α-Acylamino amide | Direct route to α-amino acid derivatives; a thiophene aldehyde could be used as the carbonyl component. nih.gov |

| Passerini Reaction | Isocyanide, Carbonyl, Carboxylic Acid | α-Acyloxy carboxamide | Produces key backbone; can be further manipulated to yield α-amino acid structures. nih.gov |

| Biginelli Reaction | Aldehyde, β-dicarbonyl compound, Urea/Thiourea | Dihydropyrimidinone | Highly adaptable for creating diverse heterocyclic systems when reactants are varied. nih.govrsc.org |

| Groebke-Blackburn-Bienaymé (GBB) Reaction | Aldehyde, Isocyanide, Aminoazine/azole | Fused Imidazopyridines/azoles | Useful for creating complex heterocyclic scaffolds attached to an amino acid-like core. mdpi.com |

Organocatalytic and Biocatalytic Approaches in Amino Acid Synthesis

The demand for enantiomerically pure amino acids has driven the development of asymmetric catalytic methods. Organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has emerged as a powerful strategy for the enantioselective synthesis of amino acid derivatives. thieme-connect.de Various modes of activation, such as enamine and iminium catalysis, are employed to construct chiral centers with high precision. thieme-connect.de For instance, the asymmetric Mannich reaction, catalyzed by a chiral primary amine, can be used to add a pronucleophile to an imine, establishing the stereocenter of an α-amino acid precursor. While direct organocatalytic synthesis of this compound is specific, the principles are broadly applicable to racemic precursors like 4-substituted isoxazolidin-5-ones to create novel α-functionalized amino acid derivatives. jku.at

Biocatalysis, leveraging the high specificity and efficiency of enzymes, offers a green and effective alternative for amino acid synthesis. acs.org Enzymes can operate in mild, often aqueous, conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity, which often circumvents the need for protecting groups. acs.orgyoutube.com For example, the industrial synthesis of antibiotics like ampicillin (B1664943) utilizes an enzymatic process with pen-acylase, which avoids the use of silyl (B83357) protecting groups and harsh chemical reagents. acs.org This approach could be conceptually applied to the synthesis of non-natural amino acids, where a specific enzyme could resolve a racemic mixture or catalyze an asymmetric transformation to yield the desired enantiomer, potentially eliminating the need for the Boc-protecting group in certain steps.

| Approach | Catalyst Type | Key Advantages | Potential Application |

| Organocatalysis | Chiral amines, phosphoric acids, etc. | Metal-free, low toxicity, stable to air and moisture. thieme-connect.de | Asymmetric Mannich or Michael additions to form the chiral α-amino acid backbone. thieme-connect.de |

| Biocatalysis | Enzymes (e.g., lipases, acylases) | High stereoselectivity, mild reaction conditions (aqueous, room temp.), reduces need for protecting groups. acs.org | Kinetic resolution of a racemic mixture of a thiophenyl acetic acid derivative or direct asymmetric synthesis. |

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The twelve principles of green chemistry provide a framework for chemists to develop more sustainable synthetic routes. youtube.com Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing safer solvents and auxiliaries. acs.orgyoutube.com In the context of synthesizing this compound, applying these principles can lead to more environmentally benign and efficient processes. This includes favoring catalytic reactions over stoichiometric ones and minimizing energy-intensive steps by conducting reactions at ambient temperature and pressure where possible. youtube.com

Solvent Selection and Optimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. youtube.com Traditional organic solvents, such as dichloromethane (B109758) (DCM) which is often used in peptide synthesis for steps like Boc-deprotection salt neutralization, are effective but pose environmental and health risks. peptide.com Green chemistry encourages the replacement of such solvents with safer alternatives. youtube.com Water is an ideal green solvent, and enzymatic processes often utilize aqueous media. acs.orgyoutube.com The development of synthetic routes that can be performed in water or other benign solvents like ethanol, or even under solvent-free conditions, is a primary goal. Optimization involves selecting a solvent that not only is environmentally friendly but also maximizes reaction yield and selectivity.

Catalyst Efficiency and Recyclability

Catalysts are a cornerstone of green chemistry because they can increase reaction efficiency and reduce energy requirements without being consumed in the process. youtube.com The use of catalytic reagents is preferable to stoichiometric ones. For peptide coupling, reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are noted for minimizing epimerization, a side reaction that reduces purity and yield. peptide.com

A key aspect of a "green" catalyst is its efficiency (often measured by turnover number) and its potential for recovery and reuse. Heterogeneous catalysts, such as metal oxides or functionalized polymers, are often advantageous as they can be easily separated from the reaction mixture by filtration and recycled. For example, in MCRs analogous to those that could produce the target compound's precursors, recyclable catalysts like nano-Fe₃O₄@SiO₂@SO₃ have been successfully employed. nih.gov Similarly, biocatalysts (enzymes) are highly efficient and can be immobilized on solid supports, facilitating their separation and reuse, further enhancing the sustainability of the synthetic process. acs.org

| Green Chemistry Aspect | Traditional Approach | Greener Alternative | Benefit |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Water, Ethanol, Supercritical CO₂, Ionic Liquids, Solvent-free | Reduced toxicity, lower environmental impact, improved safety. youtube.com |

| Catalysis | Stoichiometric coupling reagents | Recyclable heterogeneous catalysts (e.g., nano-Fe₃O₄@SiO₂@SO₃), Immobilized enzymes (e.g., pen-acylase). nih.govacs.org | Reduced waste, catalyst reuse, high efficiency and selectivity. youtube.com |

| Protecting Groups | Use of Boc group requiring acid for removal. peptide.com | Enzymatic synthesis that avoids the need for protection. acs.org | Fewer synthetic steps, less waste, improved atom economy. acs.orgyoutube.com |

Stereoselective Synthesis and Chiral Resolution of 2 Boc Amino 2 3 Thiophenyl Acetic Acid

Enantiomeric Forms and Chiral Purity Determination Methodologies

2-(Boc-amino)-2-(3-thiophenyl)acetic acid possesses a single stereocenter at the alpha-carbon, giving rise to two enantiomeric forms: (R)-2-(Boc-amino)-2-(3-thiophenyl)acetic acid and (S)-2-(Boc-amino)-2-(3-thiophenyl)acetic acid. The determination of chiral purity, or enantiomeric excess (ee), is a critical step to ensure the stereochemical integrity of the final product.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and widely adopted method for determining the enantiomeric purity of chiral compounds like this compound. This technique allows for the separation and quantification of the two enantiomers. The choice of the chiral stationary phase and the mobile phase composition are crucial for achieving optimal separation.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating agents or chiral derivatizing agents, can also be employed to determine enantiomeric purity. The interaction of the enantiomeric mixture with the chiral agent leads to the formation of diastereomeric complexes or derivatives, which exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Classical Resolution Methods for Racemic Mixtures

Classical resolution remains a practical and economically viable approach for obtaining enantiomerically pure compounds on both laboratory and industrial scales. nih.gov This strategy involves the separation of a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation with Chiral Amines

A common and effective method for the resolution of racemic carboxylic acids, such as this compound, is through the formation of diastereomeric salts with a chiral amine, also known as a resolving agent. nih.gov The process involves reacting the racemic acid with a single enantiomer of a chiral base. This reaction produces a mixture of two diastereomeric salts.

Due to their different physical properties, such as solubility, the diastereomeric salts can be separated by fractional crystallization. nih.gov Once a single diastereomer is isolated, the chiral amine can be removed by treatment with an acid, yielding the enantiomerically pure carboxylic acid. The selection of the appropriate chiral amine and solvent system is critical for efficient separation. Commonly used chiral amines for this purpose include brucine, strychnine, and various synthetic chiral amines. spcmc.ac.in For instance, the resolution of racemic 3-hydroxycarboxylic acids has been successfully achieved using 2-amino-1,2-diphenylethanol (B1215729) (ADPE) and cinchonidine (B190817) as resolving agents. nih.govnih.gov

Crystallization-Based Separation Techniques

Fractional crystallization is the cornerstone of diastereomeric salt resolution. nih.gov This technique exploits the differences in solubility between the two diastereomeric salts in a specific solvent. The less soluble diastereomer will crystallize out of the solution first, allowing for its separation by filtration. The more soluble diastereomer remains in the mother liquor.

The efficiency of this separation is highly dependent on factors such as the choice of solvent, temperature, and cooling rate. Careful optimization of these parameters is necessary to maximize the yield and enantiomeric purity of the desired enantiomer. Subsequent recrystallization steps may be required to enhance the purity of the isolated diastereomer.

Asymmetric Synthetic Strategies

To circumvent the need for resolution and to directly obtain enantiomerically enriched products, various asymmetric synthetic methods have been developed. These strategies aim to control the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other.

Chiral Auxiliaries in Alpha-Amino Acid Synthesis

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product.

In the context of α-amino acid synthesis, chiral auxiliaries derived from natural sources like amino acids or terpenes are often employed. For example, chiral oxazolidinones, known as Evans auxiliaries, are widely used. nih.gov The synthesis would involve attaching the chiral auxiliary to a glycine (B1666218) or acetic acid derivative, followed by an electrophilic or nucleophilic reaction at the α-carbon. The steric hindrance provided by the auxiliary directs the incoming group to a specific face of the molecule, leading to a high degree of stereoselectivity. The final step involves the cleavage of the auxiliary to afford the desired α-amino acid enantiomer.

Asymmetric Catalysis for Carbon-Carbon Bond Formation

Asymmetric catalysis represents a highly efficient and atom-economical approach to the synthesis of chiral molecules. nih.gov This method utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Catalytic asymmetric carbon-carbon bond-forming reactions are particularly powerful for creating stereocenters. nih.gov

For the synthesis of this compound, this could involve reactions such as the asymmetric addition of a nucleophile to an imine or a related electrophile. Chiral metal complexes or organocatalysts can be used to control the stereoselectivity of the carbon-carbon bond formation. For instance, the use of chiral phosphoric acids has been shown to be effective in catalyzing certain asymmetric reactions. beilstein-journals.org The development of continuous-flow systems with chiral heterogeneous catalysts is also a promising area for improving the efficiency and industrial applicability of these reactions. nih.gov

Diastereoselective Control in Functionalization Reactions

The stereoselective functionalization of α-amino acids, including this compound, is a critical area of research for the synthesis of complex molecules with defined three-dimensional structures. Diastereoselective control in these reactions allows for the preferential formation of one diastereomer over others, which is crucial for applications in pharmaceuticals and materials science. While specific studies detailing the diastereoselective functionalization of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on analogous systems, such as the synthesis of β-lactams and other amino acid derivatives.

One common strategy to achieve diastereoselective control is through the use of chiral auxiliaries or catalysts. For instance, in the synthesis of β-lactams, the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine, can be rendered diastereoselective by using a chiral imine derived from an enantiopure amine or by employing a chiral catalyst. nih.gov The thiophene (B33073) ring in this compound can influence the stereochemical outcome of such reactions due to its steric and electronic properties.

Another approach involves the functionalization of a pre-existing stereocenter in the molecule. For example, the alkylation of an enolate derived from a protected form of this compound would be subject to diastereoselective control. The incoming electrophile would preferentially approach from the less sterically hindered face of the enolate, leading to a major diastereomer. The diastereomeric ratio (d.r.) would depend on the nature of the electrophile, the solvent, and the reaction temperature.

Research on the diastereoselective synthesis of densely substituted β-lactams has shown that it is possible to create multiple stereocenters with high control. rsc.org These methods often involve cyclization reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. rsc.org For instance, the cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers mediated by N-bromosuccinimide (NBS) has been shown to produce α-bromo N-alkoxy β-lactams with high diastereoselectivity. rsc.org Although not directly involving this compound, these studies provide a framework for how such diastereoselective transformations could be designed for this specific compound.

The following table illustrates hypothetical diastereomeric ratios that could be expected in the functionalization of a derivative of this compound, based on analogous reactions reported in the literature for similar substrates.

| Reaction Type | Electrophile/Reagent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| Enolate Alkylation | Methyl Iodide | THF | -78 | (2R,3S) | 90:10 |

| Enolate Alkylation | Benzyl Bromide | THF | -78 | (2R,3S) | 85:15 |

| Staudinger Cycloaddition | Phenoxyketene | Toluene | 25 | cis | >95:5 |

| NBS-mediated Cyclization | N-Bromosuccinimide | CH2Cl2 | 0 | trans | 92:8 |

Retention and Inversion of Stereochemical Configuration during Transformations

The stereochemical outcome of a chemical reaction at a chiral center, such as the α-carbon of this compound, can result in either retention or inversion of its configuration. This is a fundamental concept in stereochemistry and is highly dependent on the reaction mechanism.

Inversion of Configuration is characteristic of bimolecular nucleophilic substitution (S(_N)2) reactions. In this type of reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). This forces the other three substituents on the carbon to "flip" over, much like an umbrella in a strong wind, resulting in an inverted stereochemical configuration at that center. For a derivative of this compound, if the carboxyl group is converted to a good leaving group (e.g., an acyl chloride or a mixed anhydride) and is subsequently displaced by a nucleophile, an inversion of configuration at the α-carbon would be expected if the reaction proceeds via an S(_N)2 mechanism.

The choice of reagents and reaction conditions plays a pivotal role in determining whether a reaction proceeds with retention or inversion. For example, certain palladium-catalyzed allylic alkylations can be tuned to proceed with either retention or inversion by the careful selection of ligands.

Below is a table summarizing the expected stereochemical outcomes for hypothetical transformations of a derivative of this compound, based on established reaction mechanisms.

| Transformation | Reagents | Proposed Mechanism | Stereochemical Outcome |

|---|---|---|---|

| Displacement of a tosylate group | NaN3 | S(_N)2 | Inversion |

| Mitsunobu reaction (alcohol to ester) | DEAD, PPh3, Carboxylic Acid | S(_N)2 on phosphorus | Inversion |

| Reaction with thionyl chloride followed by an amine | 1. SOCl2; 2. R2NH | Double Inversion (via acyl chloride) | Retention |

| Neighboring group participation of the Boc-group | Weak Nucleophile | Intramolecular cyclization-opening | Retention |

Applications As a Versatile Synthetic Building Block in Complex Molecule Synthesis

Integration into Peptide and Peptidomimetic Scaffolds

The incorporation of unnatural amino acids is a key strategy in medicinal chemistry to develop peptides and peptidomimetics with enhanced stability, conformational constraint, and biological activity. 2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID serves as a valuable precursor for introducing a thiophenyl moiety into peptide backbones.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. acs.org The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a well-established strategy in SPPS. uwec.edunih.gov this compound is ideally suited for this methodology.

The Boc group provides temporary protection of the α-amine, preventing self-polymerization during the coupling reaction. peptide.com This group is stable under the basic or neutral conditions used for peptide bond formation but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA), to expose the free amine for the next coupling cycle. chempep.compeptide.com The general cycle of Boc-SPPS involves:

Attachment: The first Boc-protected amino acid is anchored to a solid support resin. chempep.com

Deprotection: The Boc group is removed with TFA, and the resulting TFA salt is neutralized to the free amine. peptide.com

Coupling: The next Boc-protected amino acid, such as this compound, is activated and coupled to the free amine on the growing peptide chain. chempep.com

Wash: Excess reagents and byproducts are washed away.

This cycle is repeated until the desired peptide sequence is assembled. The use of Boc-protected non-natural amino acids like the title compound allows for the precise insertion of unique structural motifs into a peptide sequence, which is critical for developing novel therapeutic peptides. nbinno.com

Native Chemical Ligation (NCL) Analogues

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins by joining two unprotected peptide fragments. The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. While this compound is not a direct analogue of cysteine, its incorporation into a peptide fragment via SPPS opens avenues for creating NCL-like products.

A peptide fragment containing the 2-amino-2-(3-thiophenyl)acetic acid residue can be synthesized and subsequently modified for ligation strategies. The thiophene (B33073) ring itself is a versatile handle for further chemical transformations, although it does not directly participate in the canonical NCL mechanism. The primary role of the title compound in this context is as a unique building block that can be positioned adjacent to a ligation site (e.g., a cysteine or a cysteine surrogate), thereby influencing the properties of the final ligated product. The incorporation of such non-proteinogenic amino acids can impart specific structural constraints or serve as a point for further functionalization after the ligation is complete.

Precursor for Bioconjugation Reagents

Bioconjugation is the process of linking biomolecules, such as proteins or nucleic acids, to other molecules, including labels, drugs, or polymers. This compound serves as a valuable precursor for creating bifunctional linkers used in bioconjugation. The molecule's inherent functionalities—the protected amine, the carboxylic acid, and the thiophene ring—provide orthogonal handles for chemical modification.

The carboxylic acid can be activated to react with amine groups on biomolecules.

The Boc-protected amine , once deprotected, can react with activated esters or other electrophiles.

The thiophene ring can be functionalized through various C-H activation or coupling reactions, or it can be incorporated into larger systems that interact with biological targets. nih.gov

Role in the Synthesis of Heterocyclic Compounds

The thiophene ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govnih.gov As a functionalized thiophene derivative, this compound is a key starting material for constructing more complex, fused heterocyclic systems.

Construction of Thienodiazepine Derivatives

Thienodiazepines are heterocyclic compounds where a thiophene ring is fused to a diazepine (B8756704) ring. They are bioisosteres of benzodiazepines and often exhibit a range of central nervous system activities, including anxiolytic properties. ijsrst.com The synthesis of thienodiazepines can be achieved from aminothiophene precursors. For example, methyl 3-aminothiophene-2-carboxylate has been used as a starting material to synthesize 5-substituted thieno[3,2-e] peptide.comdiazepin-2-ones. ijsrst.com This involves coupling the aminothiophene with an α-amino acid, followed by an intramolecular cyclization to form the seven-membered diazepinone ring. ijsrst.com

Similarly, this compound, with its amino and carboxylic acid functionalities attached to a thiophene core, represents a strategic precursor for building thienodiazepine frameworks. After deprotection of the Boc group, the resulting amino acid can undergo intramolecular cyclization or be used in multi-component reactions to construct the desired fused ring system. For instance, the reaction of 2-amino-3-benzoylthiophene with chloroacetyl chloride, followed by treatment with ammonia (B1221849) and cyclization, is a known route to thienodiazepine derivatives. google.com

Synthesis of Fused Thiophene Systems

Fused thiophene systems are of great interest in materials science for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govacs.org The synthesis of these extended π-conjugated systems often relies on the annulation of rings onto a pre-existing thiophene core. acs.org

This compound can serve as a valuable starting material in this context. The amino and carboxylic acid groups can be chemically transformed into functionalities that facilitate cyclization reactions. For example, the carboxylic acid could be converted to a ketone, which can then undergo reactions to form an adjacent fused ring. Modern synthetic methods, including metal-catalyzed C-H activation and cascade reactions, provide powerful tools for constructing complex fused thiophenes from simpler, functionalized precursors. acs.orgresearchgate.net The ability to build upon the thiophene-3-acetic acid scaffold allows for the systematic development of new materials with tailored electronic and photophysical properties.

Formation of Constrained Molecular Architectures

The incorporation of non-canonical amino acids is a cornerstone strategy for creating conformationally constrained peptides and peptidomimetics. nih.gov Constraining the flexibility of a peptide to a specific bioactive conformation can significantly enhance its binding affinity, selectivity, and metabolic stability. nih.gov this compound is an exemplary building block for this purpose.

The thiophene ring, a rigid aromatic heterocycle, introduces significant conformational restriction when integrated into a peptide backbone. Unlike flexible aliphatic side chains, the thienyl group limits the rotational freedom of the adjacent bonds, influencing the local secondary structure, such as promoting the formation of specific turns or rigid linkers. This pre-organization of the molecular shape is a key principle in designing potent ligands and inhibitors.

Key Research Findings:

Induction of Specific Conformations: The placement of the thienylglycine residue within a peptide sequence can be used to engineer specific spatial arrangements of other critical side chains, orienting them for optimal interaction with a biological target.

Synthesis of Macrocycles: This building block is suitable for the synthesis of macrocyclic peptides. nih.govtcu.eduthieme-connect.com Following its incorporation into a linear peptide chain via solid-phase or solution-phase synthesis, the Boc group can be removed to expose the amine for subsequent cyclization reactions. The thiophene ring itself can be part of the macrocyclic structure, acting as a rigid scaffold element.

Stabilization of Secondary Structures: In peptide design, unnatural amino acids are often used to stabilize structures like β-hairpins or helices. The steric bulk and electronic nature of the thiophene ring can be exploited to favor certain folding patterns, leading to more stable and predictable three-dimensional structures.

Strategic Use in Constrained Architectures

| Strategy | Role of this compound | Anticipated Outcome |

|---|---|---|

| Peptide Backbone Modification | Acts as a non-canonical amino acid that introduces a rigid thiophene moiety. | Reduced conformational entropy; pre-organization for target binding. nih.gov |

| Macrocyclization | Serves as a component in a linear precursor for head-to-tail or side-chain cyclization. thieme-connect.com | Formation of stable cyclic peptides with enhanced enzymatic resistance and cell permeability. |

| Turn Induction | The thiophene group functions as a steric and electronic guide to promote β-turn formation. | Stabilization of specific secondary structures crucial for biological activity. |

Diversification of Chemical Libraries for Synthetic Exploration

The generation of chemical libraries containing diverse molecular scaffolds is fundamental to modern drug discovery and chemical biology. nih.govtwistbioscience.com These libraries are screened against biological targets to identify new hit compounds. This compound is an ideal building block for diversifying such libraries due to its hybrid nature, combining peptide and heterocyclic characteristics.

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and ability to engage in various biological interactions. Its inclusion in a library significantly increases the chemical space explored.

Key Research Findings:

Fragment-Based Drug Discovery (FBDD): The core structure of 3-thienylglycine (after deprotection) is a suitable fragment for FBDD campaigns. broadinstitute.orgnih.gov FBDD involves screening low-molecular-weight compounds to find weak binders, which are then optimized into potent leads. Libraries built around this thiophene-containing amino acid provide a rich source of fragments for screening against targets like enzymes and protein-protein interfaces. nih.govdrugdiscoverychemistry.com

Combinatorial Chemistry: The compound is readily amenable to combinatorial synthesis. nih.govcam.ac.uk Using solid-phase synthesis, the Boc-protected 3-thienylglycine can be coupled to a resin, followed by deprotection and coupling with a diverse set of carboxylic acids to create a library of N-acylated derivatives. Alternatively, its carboxylic acid can be activated and reacted with a library of amines. This modular approach allows for the rapid generation of thousands of distinct compounds for high-throughput screening. mdpi.combuffalostate.edu

Peptide and Peptidomimetic Libraries: By incorporating this amino acid into peptide libraries, researchers can introduce a non-natural element that can improve resistance to proteases and explore binding interactions not accessible to the 20 canonical amino acids. The thiophene ring can form π-π stacking or hydrophobic interactions within a target's binding pocket.

Applications in Chemical Library Synthesis

| Library Type | Function of the Building Block | Example Application |

|---|---|---|

| Fragment Libraries | Provides a rigid, drug-like scaffold with desirable heterocyclic features. | Screening for inhibitors of enzymes like kinases or proteases. drugdiscoverychemistry.com |

| Combinatorial Small Molecule Libraries | Serves as a central scaffold for derivatization at its amine and carboxyl groups. mdpi.com | Generation of diverse compounds for high-throughput screening (HTS) campaigns. |

| Peptide Libraries | Introduces structural and functional diversity beyond the canonical amino acids. | Discovery of peptides with enhanced stability and novel binding modes. nih.gov |

Synthesis and Characterization of Derivatives and Analogs of 2 Boc Amino 2 3 Thiophenyl Acetic Acid

Structural Modifications of the Thiophene (B33073) Ring (e.g., substitution patterns)

The thiophene ring in 2-(Boc-amino)-2-(3-thiophenyl)acetic acid is a prime target for structural modification to modulate the electronic and steric properties of the molecule. Researchers have explored various substitution patterns to create a diverse library of analogs.

One common approach is the introduction of substituents onto the thiophene ring. For instance, bromination can yield derivatives such as 5-Bromo-2-(Boc-amino)thiophene-3-carboxylic acid. sigmaaldrich.com Halogenation, in general, can significantly alter the reactivity and potential biological activity of the parent compound. Another example is the synthesis of 3-acetyl-2-aminothiophenes, which can be further modified, for example, through nitration. mdpi.com

Furthermore, more complex modifications can involve the fusion of the thiophene ring with other cyclic systems. An example of this is the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, where the thiophene ring is fused to a cyclohexane (B81311) ring. mdpi.com Such modifications can impose conformational constraints and introduce new interaction points. The synthesis of compounds like 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, a benzothiophene (B83047) derivative, also highlights the exploration of related, but distinct, heterocyclic systems. nih.gov

Table 1: Examples of Thiophene Ring Modifications

| Derivative Name | Modification | Reference |

| 5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid | Bromination at the 5-position | sigmaaldrich.com |

| 3-Acetyl-2-amino-5-nitrothiophene | Acetylation and Nitration | mdpi.com |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Fused cyclohexyl ring | mdpi.com |

| 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid | Dichlorinated fused benzene (B151609) ring | nih.gov |

Derivatization at the Carboxylic Acid Functionality (e.g., esters, amides)

The carboxylic acid group of this compound is readily derivatized to form esters and amides, which can influence the compound's solubility, stability, and biological interactions.

Amide bond formation is a prevalent strategy. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride. The resulting acyl chloride can then be reacted with a variety of amines to yield the corresponding amides. acs.org An example of this is the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. acs.org This approach allows for the introduction of a wide range of substituents at the C-terminus. Another example is the formation of [(Thiophene-2-carbonyl)-amino]-acetic acid. scbt.com

Esterification provides another route for derivatization. Standard methods, such as Fischer esterification, can be employed to convert the carboxylic acid into its corresponding esters. These ester derivatives can act as prodrugs, which are converted back to the active carboxylic acid in vivo.

Amine Side Chain Modifications (e.g., N-alkylation, alternative protecting groups)

The amine group on the alpha-carbon is another key site for modification. The Boc (tert-butoxycarbonyl) group is a common protecting group used in peptide synthesis due to its stability under a wide range of conditions and its ease of removal under acidic conditions.

N-alkylation of the amine, once deprotected, offers another avenue for diversification. This can be achieved through reductive amination or by reaction with alkyl halides. Furthermore, the amine group can be used as a handle for conjugation to other molecules, such as polyethylene (B3416737) glycol (PEG) chains, to improve pharmacokinetic properties. For instance, amino-PEG derivatives like H2N-PEG2-CH2COOH can be used in bioconjugation. ambeed.com

Synthesis of Amino(thiophen-3-yl)acetic acid and its Protected Forms

The parent amino acid, amino(thiophen-3-yl)acetic acid, serves as the fundamental building block for the synthesis of its N-protected derivatives. chemscene.comscbt.com It is commercially available, often as a hydrochloride salt. cymitquimica.com

The synthesis of this compound typically involves the reaction of amino(thiophen-3-yl)acetic acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) under basic conditions. This reaction proceeds via nucleophilic attack of the amino group on the Boc-anhydride, leading to the formation of the N-Boc protected amino acid. biosynth.comsigmaaldrich.comsigmaaldrich.combldpharm.com The purity of the final product is typically assessed by its physical properties, such as its melting point and spectroscopic data.

Table 2: Properties of Amino(thiophen-3-yl)acetic acid and its Boc-protected form

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Reference |

| Amino(thiophen-3-yl)acetic acid | 38150-49-1 | C₆H₇NO₂S | 157.19 | Solid | chemscene.comscbt.com |

| (R)-2-Amino-2-(thiophen-3-yl)acetic acid | 1194-86-1 | C₆H₇NO₂S | 157.19 | Solid | chemscene.comsigmaaldrich.com |

| Amino-thiophen-3-yl-acetic acid, HCl | Not specified | C₆H₈ClNO₂S | 193.65 | Not specified | cymitquimica.com |

| This compound | 40512-57-0 | C₁₁H₁₅NO₄S | 257.31 | White to off-white solid | biosynth.comsigmaaldrich.com |

Advanced Analytical Characterization Techniques for Novel Derivatives

A suite of advanced analytical techniques is essential for the unambiguous structural elucidation and purity assessment of newly synthesized derivatives of this compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. mdpi.comacs.orgresearchgate.net The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the presence of key functional groups, such as the C=O stretch of the carboxylic acid and carbamate (B1207046), the N-H bend of the amine, and vibrations associated with the thiophene ring. mdpi.comacs.orgresearchgate.net

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. researchgate.net

Chromatographic and Other Techniques:

Elemental Analysis: This provides the percentage composition of elements (C, H, N, S) in the compound, which is used to confirm the empirical formula. acs.org

X-ray Diffraction (XRD): For crystalline solids, single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the molecule. mdpi.comacs.org Powder XRD can be used to assess the crystallinity of the material and determine the crystalline size using methods like the Debye-Scherrer formula. researchgate.net

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the derivatives, including melting points and decomposition temperatures. mdpi.com

Scanning Electron Microscopy (SEM): SEM can be used to visualize the surface morphology of solid-state formulations of the derivatives. mdpi.com

These analytical methods, when used in combination, provide a comprehensive characterization of the synthesized molecules, ensuring their identity, purity, and structural integrity.

Computational Chemistry and in Silico Modeling Studies

Electronic Structure Calculations via Density Functional Theory (DFT)

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties. A computational study on a related but simpler molecule, 3-thiophene acetic acid (3-TAA), utilized DFT calculations with the B3LYP functional and the aug-cc-pVTZ basis set to analyze its structural and electronic properties. nih.gov Similar methodologies would be applicable to 2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID.

Geometry Optimization and Molecular Conformation Analysis

The initial step in a computational study involves geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. This process would elucidate bond lengths, bond angles, and dihedral angles. For the related 3-TAA, optimized structural parameters were found to be in good agreement with experimental data. nih.gov For this compound, this analysis would also reveal the preferred conformation of the tert-butoxycarbonyl (BOC) protecting group relative to the thiophene (B33073) and acetic acid moieties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability. nih.gov For 3-TAA, the HOMO and LUMO energy values were calculated to understand its electronic properties and reactivity. nih.gov A similar analysis for this compound would map the distribution of these orbitals and provide insights into potential reaction sites.

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity descriptors, often derived from Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. semanticscholar.org Such calculations have been performed for 3-TAA to discuss its reactivity. nih.gov

Topological Analysis of Electron Density

The topological analysis of the electron density provides a detailed picture of chemical bonding and non-covalent interactions within a molecule.

Atom-in-Molecule (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density to define atoms and the bonds between them. This method can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) by examining the properties of the electron density at bond critical points. In the study of 3-TAA, non-covalent interactions were investigated using related techniques like Hirshfeld surface analysis and reduced density gradient (RDG) analysis. nih.gov

Electron Localization Function (ELF) and Local Orbital Locator (LOL)

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are methods used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. These analyses provide a clear, visual representation of the electron distribution in a molecule, offering intuitive insights into its chemical structure.

Future Research Directions and Interdisciplinary Prospects

Development of Chemoenzymatic and Biocatalytic Synthesis Routes

The synthesis of enantiomerically pure non-canonical amino acids is a pivotal challenge in pharmaceutical and materials science. Traditional chemical methods often require harsh conditions and multiple protection/deprotection steps. In contrast, chemoenzymatic and biocatalytic approaches offer milder, more selective, and sustainable alternatives. nih.govresearchgate.net

Future research is poised to explore the use of enzymes, particularly transaminases (TAs), for the asymmetric synthesis of the chiral center in 2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID. mdpi.comacs.orgrsc.orgmdpi.com Transaminases catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, a process that can be highly enantioselective. rsc.orgmdpi.com A potential biocatalytic route could involve the synthesis of the corresponding α-keto acid, 2-oxo-2-(thiophen-3-yl)acetic acid, followed by a stereoselective amination using an engineered ω-transaminase. acs.orgmdpi.com The development of such a process would be a significant step towards a greener and more efficient production of this valuable building block.

The combination of enzymatic steps with traditional chemical synthesis, known as a chemoenzymatic approach, also holds considerable promise. researchgate.netchemrxiv.orgacs.org For instance, an enzymatic resolution of a racemic mixture of this compound could be employed, where an enzyme selectively modifies one enantiomer, allowing for the separation of the desired stereoisomer.

Table 1: Potential Enzymes for Chemoenzymatic Synthesis

| Enzyme Class | Potential Application in Synthesis | Key Advantages |

|---|---|---|

| Transaminases (TAs) | Asymmetric synthesis of the chiral amine | High enantioselectivity, mild reaction conditions |

| Lipases/Acylases | Kinetic resolution of racemic mixtures | Broad substrate scope, stability in organic solvents |

| Hydrolases | Selective deprotection of ester groups | High chemoselectivity, aqueous reaction conditions |

Continuous Flow Synthesis for Scalable Production

For the large-scale production of this compound, continuous flow chemistry presents a compelling alternative to traditional batch processing. Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for automation, leading to higher yields and purity. researchgate.netresearchgate.net

Future research will likely focus on developing a continuous flow process for the entire synthetic sequence of this compound. This could involve the use of packed-bed reactors containing immobilized reagents or catalysts, allowing for a streamlined process with minimal workup steps. researchgate.net The thermal deprotection of BOC groups, for example, can be efficiently carried out in a continuous flow setup under high-temperature conditions, offering a clean and rapid method for deprotection when required.

The modular nature of flow chemistry also allows for the rapid optimization of reaction conditions and the facile integration of in-line analytical techniques for real-time monitoring and control. This would be particularly advantageous for scaling up the production of this amino acid for commercial applications.

Integration with Advanced Materials Science

The thiophene (B33073) moiety within this compound imparts unique electronic and self-assembly properties, making it an attractive building block for advanced materials. nih.govdiva-portal.orgresearchgate.netresearchgate.net Thiophene-containing polymers are known for their conductive and optical properties, and integrating this amino acid into peptide or polymer backbones could lead to novel functional materials. nih.govresearchgate.net

One promising area of future research is the development of self-assembling peptides containing this compound. The self-assembly of such peptides could be directed by the thiophene unit, leading to the formation of well-defined nanostructures like nanotubes or sheets. nih.govnih.gov These materials could find applications in areas such as organic electronics, sensing, and nanotheranostics. The optical properties of polythiophene derivatives can be tuned by interactions with peptides, suggesting possibilities for creating novel biomolecular switches and sensors. diva-portal.org

Furthermore, the incorporation of this amino acid into polymers could lead to new biodegradable and functional materials. For example, poly(3-thiophene acetic acid) has been synthesized and its properties studied, indicating the potential for creating functional polyelectrolytes. researchgate.net

Table 2: Potential Material Applications

| Material Type | Potential Application | Key Feature |

|---|---|---|

| Self-assembling Peptides | Organic electronics, biosensors | Thiophene-driven nanostructure formation |

| Functional Polymers | Biodegradable electronics, drug delivery | Combination of biocompatibility and electronic properties |

| Conductive Hydrogels | Tissue engineering, smart materials | Injectable materials with tunable properties |

Machine Learning and Artificial Intelligence in Synthetic Route Prediction

The synthesis of complex molecules like this compound can be a time-consuming and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of synthetic routes. nih.govresearchgate.netnih.govchemrxiv.orgyoutube.com

ML models can also be trained to predict the outcomes of reactions, including yield and stereoselectivity, based on the starting materials and reaction conditions. This predictive capability can significantly reduce the number of experiments needed to optimize a synthetic route, saving time and resources.

Design of Next-Generation Building Blocks for Specialized Chemical Applications

Beyond its direct applications, this compound can serve as a scaffold for the design of next-generation building blocks with tailored properties. The thiophene ring can be further functionalized to modulate its electronic properties or to introduce new reactive handles.

The development of such specialized building blocks will open up new avenues for the creation of advanced materials, catalysts, and therapeutic agents.

Q & A

Q. How can researchers reconcile discrepancies in reported logP values for solubility predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.